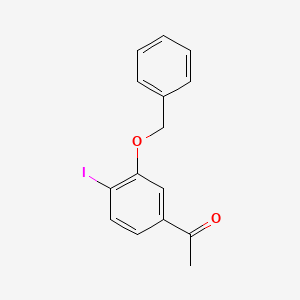
4,5-Dibromo-2,7,9,9-tetramethyl-9,10-dihydroacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dibromo-2,7,9,9-tetramethyl-9,10-dihydroacridine is a chemical compound with the molecular formula C17H17Br2N and a molecular weight of 395.13 g/mol . This compound is part of the acridine family, which is known for its heterocyclic aromatic structure. Acridines are often used in various chemical and biological applications due to their unique properties.
Métodos De Preparación
The synthesis of 4,5-Dibromo-2,7,9,9-tetramethyl-9,10-dihydroacridine typically involves the bromination of 2,7,9,9-tetramethyl-9,10-dihydroacridine. The reaction conditions often include the use of bromine or a bromine-containing reagent under controlled temperature and solvent conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.
Análisis De Reacciones Químicas
4,5-Dibromo-2,7,9,9-tetramethyl-9,10-dihydroacridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include bromine, Grignard reagents, and organolithium compounds. The major products formed depend on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
4,5-Dibromo-2,7,9,9-tetramethyl-9,10-dihydroacridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Acridine derivatives are known for their potential use in biological studies, including as fluorescent probes.
Medicine: Some acridine compounds have shown potential in medicinal chemistry for their antimicrobial and anticancer properties.
Industry: It can be used in the development of dyes and pigments due to its stable aromatic structure
Mecanismo De Acción
The mechanism of action of 4,5-Dibromo-2,7,9,9-tetramethyl-9,10-dihydroacridine involves its interaction with molecular targets through its aromatic structure. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interaction with other molecules. The pathways involved depend on the specific application, such as binding to DNA in biological studies or participating in electron transfer reactions in chemical processes .
Comparación Con Compuestos Similares
4,5-Dibromo-2,7,9,9-tetramethyl-9,10-dihydroacridine can be compared with other similar compounds like:
4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene: This compound also contains bromine atoms and a similar aromatic structure but differs in its substituents and specific applications.
9,9-Dimethylxanthene: Lacks the bromine atoms and has different reactivity and applications.
2,7-Di-tert-butyl-9,9-dimethylxanthene: Similar in structure but with different substituents, leading to variations in chemical behavior and uses.
Propiedades
Fórmula molecular |
C17H17Br2N |
|---|---|
Peso molecular |
395.1 g/mol |
Nombre IUPAC |
4,5-dibromo-2,7,9,9-tetramethyl-10H-acridine |
InChI |
InChI=1S/C17H17Br2N/c1-9-5-11-15(13(18)7-9)20-16-12(17(11,3)4)6-10(2)8-14(16)19/h5-8,20H,1-4H3 |
Clave InChI |
KMZOQCCBJSDDMP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1)Br)NC3=C(C2(C)C)C=C(C=C3Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(Aminomethyl)bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B13642215.png)
![N-methylthieno[3,2-b]pyridin-7-amine](/img/structure/B13642220.png)
![3-[3,5-Dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enal](/img/structure/B13642223.png)

![1-(4-Chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea](/img/structure/B13642240.png)


![(1R,7R,8R)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane hydrochloride](/img/structure/B13642254.png)


